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Compound of Interest

Compound Name: Ginsenoside F2

Cat. No.: B1671517 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges associated with the low oral bioavailability of Ginsenoside F2.

Section 1: Frequently Asked Questions (FAQs) -
Understanding the Bioavailability Challenge
Q1: What are the primary reasons for the low oral bioavailability of Ginsenoside F2?

The low oral bioavailability of Ginsenoside F2 is a multifactorial issue stemming from its

physicochemical and metabolic properties. Key contributing factors include:

High Molecular Weight and Polarity: Like many ginsenosides, F2 has a relatively high

molecular weight and includes sugar moieties, which can limit its passive diffusion across the

intestinal epithelium.[1][2]

Poor Membrane Permeability: The structure of ginsenosides, including the dammarane

skeleton and attached sugars, contributes to poor permeability through cell membranes,

which is a major factor limiting intestinal absorption.[1][3][4]

Gastrointestinal Instability and Metabolism: Ginsenoside F2 can be affected by gastric acid

and further metabolized by the diverse microflora present in the gut.[1][5] The composition

and metabolic activity of an individual's gut microbiota can lead to significant variability in

absorption.[6]
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P-glycoprotein (P-gp) Efflux: Ginsenoside F2 is a substrate for the P-glycoprotein (P-gp)

efflux pump, an ATP-dependent transporter highly expressed in the gastrointestinal tract.[3]

[7] This pump actively transports F2 from inside the intestinal cells back into the gut lumen,

significantly reducing its net absorption.

Hepatic First-Pass Metabolism: After absorption, ginsenosides undergo extensive

metabolism in the liver, primarily by Cytochrome P450 enzymes, particularly CYP3A4.[1][8]

[9] This process reduces the amount of active compound that reaches systemic circulation.
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Factors limiting the oral bioavailability of Ginsenoside F2.

Q2: What is the metabolic pathway for the formation of Ginsenoside F2 in the gastrointestinal

tract?

Ginsenoside F2 is considered a "minor" ginsenoside because it is found in low quantities in

raw ginseng. It is primarily formed in the body through the metabolic breakdown of "major"

protopanaxadiol (PPD)-type ginsenosides by intestinal microflora.[2][5] The primary pathway

involves the sequential removal of sugar moieties (deglycosylation):
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Ginsenoside Rb1 → Ginsenoside Rd → Ginsenoside F2 → Compound K (CK)[2][10]

This biotransformation is crucial because the metabolites, like F2 and CK, are often more

pharmacologically active and more easily absorbed than their parent compounds.[4][11]

Ginsenoside Rb1
(Major Ginsenoside)

Ginsenoside Rd

Deglycosylation
(at C-20)

Ginsenoside F2

Deglycosylation
(at C-3)

Compound K
(Final Metabolite)

Deglycosylation
(at C-3)

Click to download full resolution via product page

Metabolic pathway of Ginsenoside F2 formation in the gut.

Q3: How do P-glycoprotein (P-gp) and Cytochrome P450 (CYP) enzymes specifically impact

Ginsenoside F2?

P-glycoprotein (P-gp): P-gp acts as a significant barrier to the absorption of many

ginsenosides, including F2 and its metabolites.[7][12] Studies on related ginsenosides like

Rh2 and Compound K have shown that inhibiting P-gp can dramatically increase intracellular

concentration and oral bioavailability, sometimes by over 20-fold.[12][13][14][15] It is highly

probable that F2 is similarly affected.

Cytochrome P450 (CYP) Enzymes: Once absorbed, ginsenosides are metabolized by

hepatic CYP enzymes.[9] While naturally occurring ginsenosides show weak inhibition of

CYP enzymes, their metabolites (like PPD, the aglycone of F2) can exhibit moderate to
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potent inhibition of CYP2C9 and CYP3A4.[16] Conversely, CYP3A4 is also the predominant

isozyme responsible for the oxygenation and disposition of PPD-type ginsenosides in the

liver.[8][9] This creates a complex scenario where F2 and its metabolites can be both

substrates for and inhibitors of hepatic enzymes, potentially leading to drug-drug

interactions.

Section 2: Troubleshooting Experimental Results
Q4: My in vivo pharmacokinetic study shows very low or undetectable plasma concentrations of

F2 after oral administration. What are the likely causes and solutions?

This is a common challenge. The primary causes are the bioavailability barriers discussed in

Q1.

Troubleshooting Steps:

Verify Analytical Method Sensitivity: Ensure your LC-MS/MS or other analytical method

has a sufficiently low limit of quantitation (LLOQ) to detect the expected low

concentrations. LLOQs for F2 in plasma have been reported around 0.5 ng/mL.[11]

Increase the Dose: While dose-proportionality may not be linear, a higher dose may yield

detectable plasma concentrations. However, be mindful of potential solubility and toxicity

issues.

Check the Formulation: Administering F2 as a simple aqueous suspension is likely to

result in very poor absorption. Consider using a solubilizing vehicle or an enhanced

delivery system (see Section 3).

Consider the Animal Model: The gut microbiota and enzyme expression can vary

significantly between species and even strains of rodents, affecting metabolism and

absorption.[17]

Co-administer a P-gp Inhibitor: To test the hypothesis of P-gp efflux, conduct a pilot study

co-administering F2 with a known P-gp inhibitor like verapamil or cyclosporine A. A

significant increase in plasma AUC would confirm P-gp's role.[13][15]
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Q5: I am observing high inter-individual variability in F2 plasma concentrations in my animal

studies. Why is this happening?

High variability is expected and often stems from differences in the gastrointestinal

environment.

Primary Cause: The composition and metabolic capacity of the gut microbiota can differ

significantly between individual animals, even within the same cohort.[6] This leads to

variations in the rate and extent of F2 metabolism and absorption.

Other Factors:

Differences in gastric emptying time and intestinal transit.

Variations in the expression levels of P-gp and CYP enzymes.

Health status of the animals, as conditions like inflammation or diabetes can alter gut

permeability and microbiota.[6]

Mitigation Strategies:

Increase the number of animals per group to improve statistical power.

Ensure consistent diet and housing conditions to minimize environmental variables.

Consider using prebiotics to modulate and potentially normalize the gut microbiota across

subjects.[18]

Q6: My Caco-2 cell permeability assay shows a high efflux ratio for Ginsenoside F2. What

does this indicate and what is the next step?

A high efflux ratio (typically >2) in a Caco-2 assay is a strong indication that the compound is a

substrate for an active efflux transporter, most commonly P-glycoprotein.

Interpretation: The result suggests that even if F2 can enter the intestinal cells, it is being

actively pumped back out, which will severely limit its oral absorption in vivo.

Next Steps:
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Confirm P-gp Involvement: Repeat the Caco-2 assay in the presence of a specific P-gp

inhibitor (e.g., verapamil, cyclosporine A). A significant reduction in the efflux ratio (towards

1) would confirm that P-gp is the primary transporter responsible.[12]

Evaluate Formulation Strategies: This result provides a strong rationale for developing

formulations that can overcome P-gp efflux. This includes nanoformulations that may use

different uptake pathways or co-formulations with P-gp inhibitors.[19][20]

Section 3: Guides to Enhancement Strategies
Q7: What formulation strategies can I use to improve the oral bioavailability of Ginsenoside
F2?

Several advanced drug delivery systems have been shown to significantly enhance the

bioavailability of ginsenosides.[1][19][20]

Liposomes: These are vesicular systems composed of lipid bilayers that can encapsulate

both hydrophilic and hydrophobic drugs.[21] Liposomes can protect F2 from degradation in

the GI tract, improve its solubility, and facilitate its transport across the intestinal membrane.

[22][23]

Nanoparticles: Polymeric or self-assembled nanoparticles can encapsulate F2, improving its

solubility and stability.[24][25] Their small size provides a large surface area for absorption,

and they may be taken up by alternative pathways (e.g., M-cells in Peyer's patches),

bypassing P-gp efflux to some extent.[19]

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils,

surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle

agitation in the GI tract.[26][27] This presents the drug in a solubilized state with a very large

interfacial area, which can dramatically enhance absorption.[28][29][30]
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Formulation Strategy
Mechanism of
Bioavailability
Enhancement

Key Advantages

Liposomes

Protects from degradation,

enhances solubility, improves

membrane fusion/uptake.[21]

[22]

Biocompatible, can load

various drugs, potential for

surface modification for

targeting.[31]

Nanoparticles

Improves solubility and

stability, potential to bypass P-

gp, controlled release.[19][32]

High drug loading capacity,

improved tumor selectivity in

some cases, long circulation.

[24]

SEDDS

Presents drug in a solubilized

form, increases surface area

for absorption, improves

permeability.[26][27]

Spontaneous emulsification in

GIT, thermodynamically stable,

easy to manufacture.[30]

Q8: What is a general protocol for preparing Ginsenoside F2-loaded liposomes using the thin-

film hydration method?

This protocol provides a general framework. Optimization of lipid composition, drug-to-lipid

ratio, and hydration parameters is essential.

Materials:

Ginsenoside F2

Phospholipids (e.g., soy phosphatidylcholine or DSPC)

Cholesterol (as a membrane stabilizer)

Organic solvent (e.g., chloroform, methanol, or a mixture)

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Protocol:
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Dissolution: Dissolve Ginsenoside F2, phospholipids, and cholesterol in the organic

solvent in a round-bottom flask. The molar ratio of components must be optimized (e.g., a

common starting point is Phospholipid:Cholesterol at 2:1).

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at

a temperature above the lipid transition temperature. This will form a thin, dry lipid film on

the inner wall of the flask.

Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the

flask (without vacuum) at a temperature above the lipid transition temperature for

approximately 1-2 hours. This will cause the lipids to swell and form multilamellar vesicles

(MLVs).

Size Reduction (Homogenization): To obtain smaller, unilamellar vesicles (SUVs), the MLV

suspension must be downsized. This can be achieved by:

Sonication: Using a probe or bath sonicator.

Extrusion: Repeatedly passing the suspension through polycarbonate membranes with

a defined pore size (e.g., 100 nm). This is the preferred method for achieving a uniform

size distribution.

Purification: Remove any unencapsulated (free) Ginsenoside F2 by methods such as

dialysis, gel filtration chromatography, or ultracentrifugation.

Characterization: Analyze the resulting liposomes for particle size, zeta potential,

encapsulation efficiency, and drug loading.
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Workflow for liposome preparation by thin-film hydration.

Q9: How should I design an in vivo study to evaluate the effect of a P-gp inhibitor on

Ginsenoside F2 absorption?
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A parallel-group or crossover pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) is

the standard approach.

Experimental Design:

Group 1 (Control): Administer Ginsenoside F2 orally at a specific dose (e.g., 20 mg/kg) in

a suitable vehicle.

Group 2 (Test): Administer the P-gp inhibitor (e.g., verapamil at 10 mg/kg) orally 30-60

minutes before administering the same dose of Ginsenoside F2.

Protocol Steps:

Animal Preparation: Fast the animals overnight (with free access to water) before dosing.

Dosing: Administer the compounds via oral gavage.

Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at

predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into

heparinized tubes.

Plasma Processing: Centrifuge the blood samples to separate the plasma and store it at

-80°C until analysis.

Bioanalysis: Quantify the concentration of Ginsenoside F2 in the plasma samples using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for both groups,

including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the

concentration-time curve).

Expected Outcome: If P-gp efflux is a major barrier, Group 2 should exhibit a significantly

higher Cmax and AUC for Ginsenoside F2 compared to the control group.[13][15]
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Study Design
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Experimental workflow for an in vivo P-gp inhibition study.

Q10: Can I increase the systemic exposure of F2 by co-administering its precursor

ginsenosides (e.g., Rb1) with prebiotics?
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Yes, this is a promising bio-modulatory strategy. The rationale is to enhance the metabolic

activity of the gut microbiota that are responsible for converting major ginsenosides into more

absorbable minor ones like F2.

Mechanism: Prebiotics (e.g., fructooligosaccharides - FOS, galactooligosaccharides - GOS)

are non-digestible fibers that promote the growth and activity of beneficial gut bacteria.[18]

By enriching the population of bacteria that express β-glucosidase enzymes, you can

potentially increase the conversion rate of Rb1 to Rd and subsequently to F2 in the gut,

leading to higher concentrations of F2 available for absorption.

Experimental Evidence: A study in rats showed that co-administration of ginsenoside Rb1

with FOS or GOS significantly increased the plasma Cmax and AUC of its metabolites,

including F2 and Compound K.[18] This demonstrates that modulating the gut microbiota can

be an effective way to enhance the bioavailability of orally administered ginsenosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Effect of fermented red ginseng on cytochrome P450 and P‐glycoprotein activity in healthy
subjects, as evaluated using the cocktail approach - PMC [pmc.ncbi.nlm.nih.gov]

3. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing,
structural modification, drug combination, and micro- or nano- delivery system - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. The bioavailability of red ginseng extract fermented by Phellinus linteus - PMC
[pmc.ncbi.nlm.nih.gov]

5. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects - PMC
[pmc.ncbi.nlm.nih.gov]

6. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing,
structural modification, drug combination, and micro- or nano- delivery system - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://icmm.ac.cn/dblw/content_2390.html
https://icmm.ac.cn/dblw/content_2390.html
https://www.benchchem.com/product/b1671517?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/325586899_Biopharmaceutical_characters_and_bioavailability_improving_strategies_of_ginsenosides
https://pmc.ncbi.nlm.nih.gov/articles/PMC5099554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5099554/
https://pubmed.ncbi.nlm.nih.gov/38107396/
https://pubmed.ncbi.nlm.nih.gov/38107396/
https://pubmed.ncbi.nlm.nih.gov/38107396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3659629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3659629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9058830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9058830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10721471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10721471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10721471/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. Microsomal cytochrome p450-mediated metabolism of protopanaxatriol ginsenosides:
metabolite profile, reaction phenotyping, and structure-metabolism relationship - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Preparation of minor ginsenosides C-Mc, C-Y, F2, and C-K from American ginseng PPD-
ginsenoside using special ginsenosidase type-I from Aspergillus niger g.848 - PMC
[pmc.ncbi.nlm.nih.gov]

11. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red
Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

12. Inhibition of P-glycoprotein leads to improved oral bioavailability of compound K, an
anticancer metabolite of red ginseng extract produced by gut microflora - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved
Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

15. Enhancement of oral bioavailability of 20(S)-ginsenoside Rh2 through improved
understanding of its absorption and efflux mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Ginsenoside metabolites, rather than naturally occurring ginsenosides, lead to inhibition
of human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Non-clinical pharmacokinetic behavior of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

18. icmm.ac.cn [icmm.ac.cn]

19. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability
- PMC [pmc.ncbi.nlm.nih.gov]

20. Recent advances in nano and micro formulations of Ginsenoside to enhance their
therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Novel ginsenoside-based multifunctional liposomal delivery system for combination
therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. Ginsenoside Rh2-Based Multifunctional Liposomes for Advanced Breast Cancer Therapy
- PubMed [pubmed.ncbi.nlm.nih.gov]

24. Ginsenoside nanoparticle: a new green drug delivery system - Journal of Materials
Chemistry B (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.researchgate.net/publication/260091668_Ginsenoside_Metabolites_Inhibit_P-Glycoprotein_In_Vitro_and_In_Situ_Using_Three_Absorption_Models
https://pubmed.ncbi.nlm.nih.gov/20639434/
https://pubmed.ncbi.nlm.nih.gov/20639434/
https://pubmed.ncbi.nlm.nih.gov/20639434/
https://www.researchgate.net/publication/45271803_Microsomal_Cytochrome_P450-Mediated_Metabolism_of_Protopanaxatriol_Ginsenosides_Metabolite_Profile_Reaction_Phenotyping_and_Structure-Metabolism_Relationship
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8803428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8803428/
https://pubmed.ncbi.nlm.nih.gov/22584255/
https://pubmed.ncbi.nlm.nih.gov/22584255/
https://pubmed.ncbi.nlm.nih.gov/22584255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024865/
https://scholars.houstonmethodist.org/en/publications/enhancement-of-oral-bioavailability-of-20s-ginsenoside-rh2-throug/
https://pubmed.ncbi.nlm.nih.gov/21757611/
https://pubmed.ncbi.nlm.nih.gov/21757611/
https://pubmed.ncbi.nlm.nih.gov/16547074/
https://pubmed.ncbi.nlm.nih.gov/16547074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6606970/
https://icmm.ac.cn/dblw/content_2390.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026383/
https://pubmed.ncbi.nlm.nih.gov/39276537/
https://pubmed.ncbi.nlm.nih.gov/39276537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6599661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6599661/
https://www.researchgate.net/publication/392241951_Ginsenoside_F2-modified_liposomes_delivering_FTY720_enhance_glioblastoma_targeting_and_antitumor_activity_via_ferroptosis
https://pubmed.ncbi.nlm.nih.gov/38525007/
https://pubmed.ncbi.nlm.nih.gov/38525007/
https://pubs.rsc.org/en/content/articlelanding/2016/tb/c5tb02305j
https://pubs.rsc.org/en/content/articlelanding/2016/tb/c5tb02305j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. Frontiers | Preparation and pharmacological effects of minor ginsenoside nanoparticles:
a review [frontiersin.org]

26. pharmtech.com [pharmtech.com]

27. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC
[pmc.ncbi.nlm.nih.gov]

28. Self-emulsifying drug delivery systems for improving oral absorption of ginkgo biloba
extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

29. idosi.org [idosi.org]

30. dergipark.org.tr [dergipark.org.tr]

31. AU2016309847B2 - Liposomes with ginsenoside as membrane material and
preparations and use thereof - Google Patents [patents.google.com]

32. bcpublication.org [bcpublication.org]

To cite this document: BenchChem. [Technical Support Center: Overcoming Low Oral
Bioavailability of Ginsenoside F2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671517#overcoming-low-bioavailability-of-oral-
ginsenoside-f2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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